

GSK3494245: A Technical Guide to a Novel Kinetoplastid Proteasome Inhibitor

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Compound of Interest		
Compound Name:	GSK3494245	
Cat. No.:	B11932695	Get Quote

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Introduction

GSK3494245 is a potent, selective, and orally bioavailable inhibitor of the Leishmania donovani proteasome, identified as a promising preclinical candidate for the treatment of visceral leishmaniasis (VL). This technical guide provides an in-depth overview of GSK3494245, consolidating available data on its mechanism of action, preclinical efficacy, pharmacokinetic profile, and associated experimental methodologies. The development of GSK3494245 was a collaborative effort involving GlaxoSmithKline (GSK), the University of Dundee, and the Drugs for Neglected Diseases initiative (DNDi). While its clinical development was halted due to pharmacokinetic challenges unrelated to safety, the extensive research conducted on this compound offers valuable insights for the development of future anti-kinetoplastid therapeutics targeting the proteasome.[1]

Mechanism of Action

GSK3494245 exerts its anti-leishmanial activity by specifically inhibiting the chymotrypsin-like (CT-L) activity of the parasite's 20S proteasome. The proteasome is a critical cellular machine responsible for protein degradation and turnover, and its inhibition leads to the accumulation of ubiquitinated proteins, cell cycle arrest, and ultimately, apoptotic cell death in the parasite.

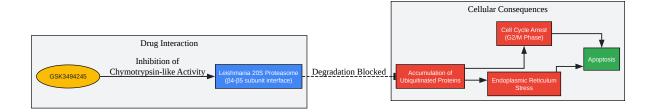
High-resolution cryo-electron microscopy (cryo-EM) studies have revealed that **GSK3494245** binds to a previously undiscovered allosteric site at the interface of the $\beta4$ and $\beta5$ subunits of



the Leishmania proteasome.[2] This unique binding pocket is not present in the human proteasome, which accounts for the compound's remarkable selectivity for the parasite enzyme over its mammalian counterpart. This selectivity minimizes the potential for host cell toxicity, a critical attribute for any new therapeutic agent.

Signaling Pathway of Proteasome Inhibition

The inhibition of the Leishmania proteasome by **GSK3494245** triggers a cascade of downstream cellular events culminating in parasite death. The following diagram illustrates this proposed signaling pathway.



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Proposed signaling pathway following inhibition of the Leishmania proteasome by **GSK3494245**.

Quantitative Data

The following tables summarize the key quantitative data for **GSK3494245**, including its in vitro potency, selectivity, pharmacokinetic properties, and in vivo efficacy.

Table 1: In Vitro Activity and Selectivity



Parameter	Organism/Cell Line	Value	Reference
IC50	L. donovani proteasome (WT)	0.16 μΜ	[3]
IC50	Human proteasome (purified 26S)	13 μΜ	[3]
IC50	Human proteasome (THP-1 extracts)	40 μΜ	[3]
EC50	L. donovani intramacrophage (THP-1)	5.7 μΜ	[3]
EC50	THP-1 cells	> 50 μM	[3]
pEC50	L. donovani axenic amastigote	6.5	[3]
pEC50	L. donovani intramacrophage	5.8	[3]

Table 2: In Vivo Efficacy in a Mouse Model of Visceral

Leishmaniasis

Dose Regimen	Parasite Burden Reduction	Reference
25 mg/kg (oral, twice daily for 10 days)	>95%	[3]

Table 3: Pharmacokinetic Parameters in Mice



Parameter	Value	Reference
Oral Bioavailability	Data not publicly available, but described as having "promising pharmacokinetic properties"	[4]
Metabolic Stability	Described as having "good in vitro metabolic stability"	[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of **GSK3494245** are provided below.

Leishmania donovani Intramacrophage Assay

This assay assesses the efficacy of compounds against the intracellular amastigote stage of L. donovani within a human macrophage cell line.

Materials:

- Leishmania donovani promastigotes (e.g., LV9 strain)
- THP-1 human monocytic cell line
- RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2
 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin
- Phorbol 12-myristate 13-acetate (PMA)
- GSK3494245 and control compounds
- Giemsa stain
- Microscope

Protocol:



- Macrophage Differentiation: Seed THP-1 cells in a 96-well plate at a density of 1 x 105 cells/well in RPMI-1640 medium containing 100 ng/mL PMA. Incubate for 48-72 hours at 37°C in a 5% CO2 incubator to induce differentiation into adherent macrophages.
- Parasite Infection: Wash the differentiated THP-1 cells with fresh medium. Add stationary
 phase L. donovani promastigotes to each well at a parasite-to-macrophage ratio of 10:1.
 Incubate for 24 hours at 37°C to allow for phagocytosis of the promastigotes and their
 transformation into amastigotes.
- Compound Treatment: After 24 hours, wash the wells to remove extracellular parasites. Add fresh medium containing serial dilutions of GSK3494245 or control compounds. Incubate for a further 72 hours.
- Assessment of Infection: After the treatment period, fix the cells with methanol and stain with Giemsa. Determine the percentage of infected macrophages and the average number of amastigotes per macrophage by microscopic examination of at least 100 macrophages per well.
- Data Analysis: Calculate the EC50 value, which is the concentration of the compound that reduces the parasite burden by 50% compared to untreated controls.

In Vivo Mouse Model of Visceral Leishmaniasis

This model evaluates the in vivo efficacy of test compounds in a murine model of VL.

Materials:

- Female BALB/c mice (6-8 weeks old)
- Leishmania donovani amastigotes (isolated from the spleen of an infected hamster)
- GSK3494245 and vehicle control
- Saline solution
- Giemsa stain
- Microscope



Protocol:

- Infection: Infect mice intravenously via the tail vein with 1 x 107L. donovani amastigotes suspended in saline.
- Treatment: At day 7 post-infection, begin treatment with **GSK3494245** administered orally twice daily for 10 consecutive days. A vehicle control group should be included.
- Assessment of Parasite Burden: At day 21 post-infection (4 days after the last treatment),
 euthanize the mice and aseptically remove the livers and spleens.
- Leishman-Donovan Units (LDU): Prepare impression smears of the liver and spleen on glass slides. Fix with methanol and stain with Giemsa. Calculate the parasite burden in Leishman-Donovan Units (LDU), defined as the number of amastigotes per 1000 host cell nuclei multiplied by the organ weight in grams.
- Data Analysis: Compare the LDU of the treated groups to the vehicle control group to determine the percentage reduction in parasite burden.

Proteasome Activity Assay

This assay measures the inhibitory effect of compounds on the chymotrypsin-like activity of the Leishmania proteasome.

Materials:

- Leishmania donovani promastigotes
- Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol)
- Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
- GSK3494245 and control inhibitors
- Fluorometer

Protocol:



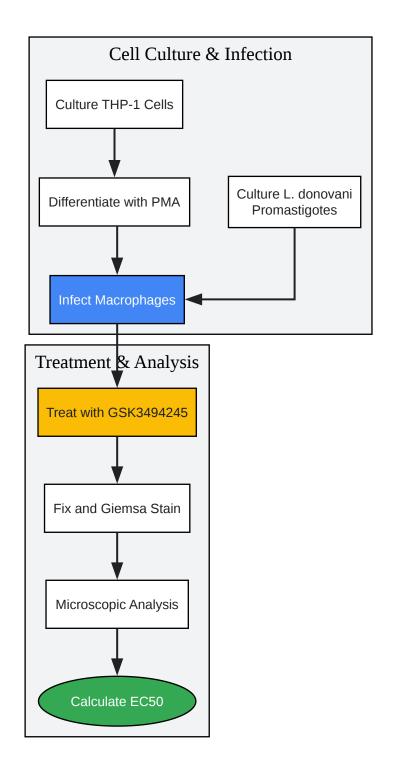
- Lysate Preparation: Harvest L. donovani promastigotes by centrifugation and lyse the cells in lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteasome.
- Inhibition Assay: In a 96-well plate, incubate the parasite lysate with various concentrations of **GSK3494245** or control inhibitors for 30 minutes at 37°C.
- Substrate Addition: Add the fluorogenic substrate Suc-LLVY-AMC to each well.
- Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer with excitation and emission wavelengths appropriate for the AMC fluorophore (typically ~380 nm and ~460 nm, respectively).
- Data Analysis: Calculate the rate of substrate cleavage for each inhibitor concentration.
 Determine the IC50 value, which is the concentration of the inhibitor that reduces the proteasome activity by 50%.

Visualizations

Experimental Workflow: In Vitro Efficacy Assessment

The following diagram outlines the workflow for assessing the in vitro efficacy of **GSK3494245**.





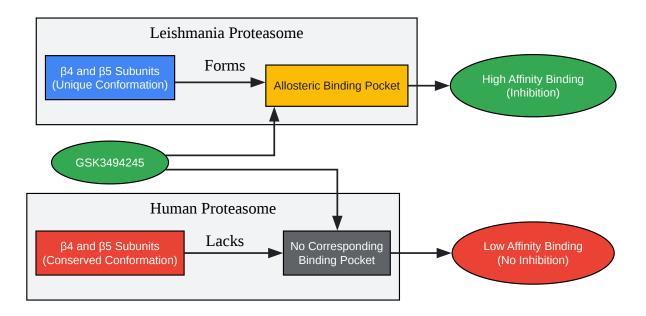
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Workflow for the in vitro intramacrophage efficacy assay of **GSK3494245**.

Logical Relationship: Selectivity of GSK3494245



This diagram illustrates the basis for the selectivity of **GSK3494245** for the kinetoplastid proteasome over the human proteasome.



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Basis of selectivity of **GSK3494245** for the Leishmania proteasome.

Conclusion

GSK3494245 represents a significant advancement in the pursuit of novel treatments for kinetoplastid diseases. Its unique mechanism of action, targeting a previously unexploited allosteric site on the parasite proteasome, provides a compelling blueprint for the design of next-generation selective inhibitors. Although the clinical development of **GSK3494245** was discontinued, the wealth of preclinical data and the detailed understanding of its mode of action offer invaluable lessons for the drug discovery community. The information compiled in this technical guide serves as a comprehensive resource for researchers and scientists working to develop new and effective therapies for visceral leishmaniasis and other neglected tropical diseases.



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